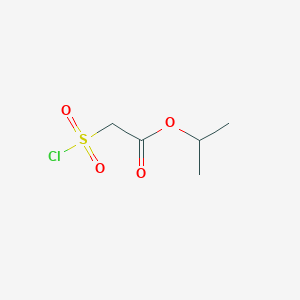
4-(1,3-Thiazol-2-yl)benzoic acid
Descripción general
Descripción
“4-(1,3-Thiazol-2-yl)benzoic acid” is a compound with the CAS Number: 266369-49-7 . It has a molecular weight of 205.24 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(1,3-thiazol-2-yl)benzoic acid . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H, (H,12,13) .Physical And Chemical Properties Analysis
The compound is a powder in its physical form . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Applications: Antimicrobial Agents
Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)benzoic acid”, have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which exhibits potent antimicrobial activity. This application is crucial in developing new antibiotics to combat resistant strains of bacteria .
Anticancer Therapeutics
The structural motif of thiazole is present in several anticancer agents. Modifications of thiazole-based compounds have led to the development of molecules with significant antitumor activities. The ability to synthesize diverse derivatives allows for targeted therapy against various cancer types .
Antitubercular Compounds
Recent research has highlighted the synthesis of benzothiazole-based compounds with potent anti-tubercular properties. These compounds have shown better inhibition potency against M. tuberculosis compared to standard drugs, marking an important step in the fight against tuberculosis .
Antioxidant Properties
Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some compounds exhibit potent antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
Anti-Inflammatory and Analgesic Applications
Compounds containing the thiazole moiety have demonstrated significant analgesic and anti-inflammatory activities. This makes them valuable in the development of new pain relief and anti-inflammatory medications .
Antifungal Agents
The synthesis of new thiazole derivatives has led to the discovery of compounds with antifungal activities. These compounds have been evaluated against various fungal pathogens, showing promise as potential fungicides .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to disrupt bacterial cell membranes .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives may be influenced by various factors, including the specific biological context and the presence of other molecules .
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAPRAZCSUNRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634641 | |
| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)benzoic acid | |
CAS RN |
266369-49-7 | |
| Record name | 4-(1,3-Thiazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-thiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)











